5-Formyl-2-methoxybenzyl (2,4-dichlorophenoxy)acetate
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Overview
Description
5-Formyl-2-methoxybenzyl (2,4-dichlorophenoxy)acetate is an organic compound with the molecular formula C17H14Cl2O5 and a molecular weight of 369.20 g/mol . This compound is characterized by the presence of a formyl group, a methoxy group, and a dichlorophenoxyacetate moiety. It is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
The synthesis of 5-Formyl-2-methoxybenzyl (2,4-dichlorophenoxy)acetate typically involves the esterification of 5-formyl-2-methoxybenzyl alcohol with 2,4-dichlorophenoxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
5-Formyl-2-methoxybenzyl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
5-Formyl-2-methoxybenzyl (2,4-dichlorophenoxy)acetate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-Formyl-2-methoxybenzyl (2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dichlorophenoxyacetate moiety may interact with cellular receptors or enzymes, modulating their function and affecting various biochemical pathways .
Comparison with Similar Compounds
5-Formyl-2-methoxybenzyl (2,4-dichlorophenoxy)acetate can be compared with similar compounds such as:
5-Formyl-2-methoxybenzyl acetate: Lacks the dichlorophenoxy group, resulting in different chemical reactivity and biological activity.
2,4-Dichlorophenoxyacetic acid: Lacks the formyl and methoxybenzyl groups, making it a simpler molecule with distinct applications.
5-Formyl-2-methoxybenzyl (2,4-dichlorophenoxy)acetamide:
Properties
Molecular Formula |
C17H14Cl2O5 |
---|---|
Molecular Weight |
369.2 g/mol |
IUPAC Name |
(5-formyl-2-methoxyphenyl)methyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C17H14Cl2O5/c1-22-15-4-2-11(8-20)6-12(15)9-24-17(21)10-23-16-5-3-13(18)7-14(16)19/h2-8H,9-10H2,1H3 |
InChI Key |
AYQGNMFWOGELBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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